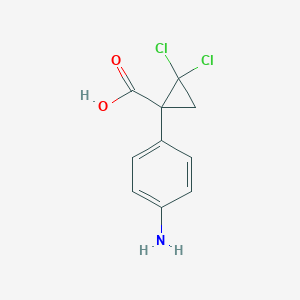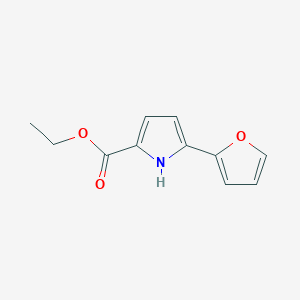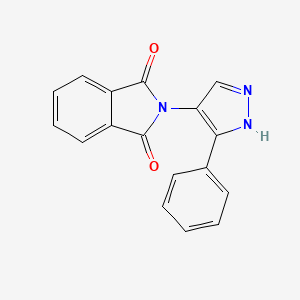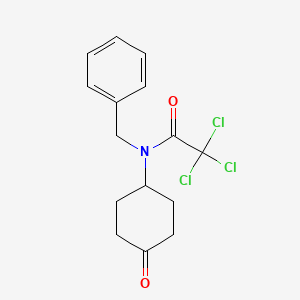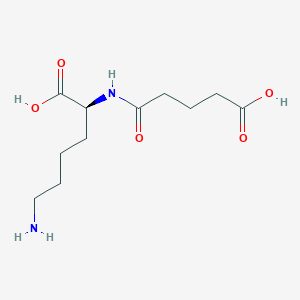
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline (7-MMPT) is a small organic molecule belonging to the class of isoquinolines, a family of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms. 7-MMPT is a synthetic compound that is structurally related to the alkaloid morphine, and has been studied for its potential therapeutic applications. 7-MMPT has been found to possess analgesic and anti-inflammatory properties, and has been shown to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of the neurotransmitter acetylcholine.
Mechanism of Action
The mechanism of action of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to act as an agonist of the mu-opioid receptor, which is involved in the regulation of pain perception and reward. This compound is also thought to act as an inhibitor of AChE, which is involved in the regulation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to possess analgesic and anti-inflammatory properties, as well as AChE inhibitory activity. It has also been found to possess neuroprotective effects, and to modulate the release of neurotransmitters such as dopamine and serotonin. In addition, this compound has been found to possess anticonvulsant and anxiolytic properties.
Advantages and Limitations for Lab Experiments
The synthesis of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline is relatively straightforward and can be achieved in good yields. This makes it an attractive compound for laboratory experiments. However, this compound has a relatively short half-life, and is rapidly metabolized in the body, which can limit its usefulness in certain applications.
Future Directions
Future research into the therapeutic potential of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline should focus on further elucidating its mechanism of action, as well as exploring its potential as a drug for the treatment of various diseases and conditions. Additionally, further research should be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound, and to assess its safety and efficacy in clinical trials. Finally, further research should be conducted to explore the potential of this compound as an adjuvant to existing therapies, as well as to identify new therapeutic targets for this compound.
Synthesis Methods
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized from commercially available starting materials such as 4-methylphenol and anhydrous ammonia, which are reacted in aqueous solution in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and yields this compound in good yields. The synthesis of this compound has also been reported using a one-pot reaction, which involves the reaction of benzyl alcohol, anhydrous ammonia, and an acid catalyst.
Scientific Research Applications
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively in scientific research, primarily due to its potential therapeutic applications. It has been investigated as an analgesic and anti-inflammatory agent, and has been shown to possess AChE inhibitory activity. This compound has also been studied for its potential to protect neurons from oxidative stress, as well as its ability to modulate the release of neurotransmitters such as dopamine and serotonin.
properties
IUPAC Name |
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-3-5-13(6-4-12)17-11-18-10-14-9-15(19-2)7-8-16(14)17/h3-9,17-18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOKIRIBMZRQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)
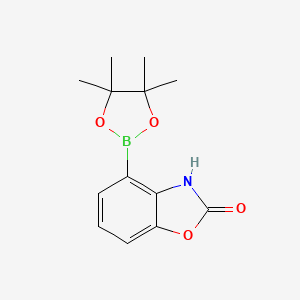
![3-{4-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B6603936.png)

![2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide](/img/structure/B6603952.png)
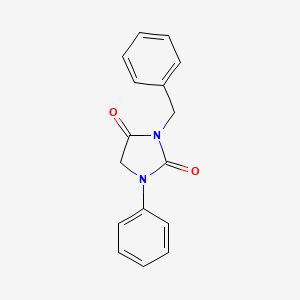
![tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B6603965.png)
